molecular formula C10H13ClO2 B13301562 2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13301562
M. Wt: 200.66 g/mol
InChI Key: HPJJZHHCSTXXGI-ORCRQEGFSA-N
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Description

2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[221]heptane-2-carbaldehyde is a complex organic compound that features a bicyclic structure with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde
  • 7-(3-Chloroprop-2-en-1-yl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Uniqueness

2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

2-[(E)-3-chloroprop-2-enyl]-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H13ClO2/c11-5-1-4-10(7-12)6-8-2-3-9(10)13-8/h1,5,7-9H,2-4,6H2/b5-1+

InChI Key

HPJJZHHCSTXXGI-ORCRQEGFSA-N

Isomeric SMILES

C1CC2C(CC1O2)(C/C=C/Cl)C=O

Canonical SMILES

C1CC2C(CC1O2)(CC=CCl)C=O

Origin of Product

United States

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